REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:33])[CH2:5][CH:6](N1C2C=CC(Br)=CC=2N(CC2C3C(=CC=CC=3C)N(C)C=2)C1=O)[CH2:7][CH2:8][CH3:9])[CH3:2].NC1SC=CN=1.C(=O)([O-])[O-].[Cs+].[Cs+].C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1>C1(C)C=CC=CC=1.CN1C(=O)CCC1.C(OCC)(=O)C>[CH2:1]([O:3][C:4](=[O:33])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH3:2] |f:2.3.4,6.7|
|
Name
|
3-[5-bromo-3-(1,4-dimethyl-1H-indol-3-ylmethyl) 2-oxo-2,3-dihydro-benzoimidazol-1-yl]-hexanoic acid ethyl ester
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(CCC)N1C(N(C2=C1C=CC(=C2)Br)CC2=CN(C1=CC=CC(=C21)C)C)=O)=O
|
Name
|
Toluene NMP
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.CN1CCCC1=O
|
Name
|
|
Quantity
|
59 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
Cesium carbonate
|
Quantity
|
191 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
14 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1
|
Name
|
(dibenzyledeneacetone)-dipalladium (0)
|
Quantity
|
99 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bottle was then purged for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
to be capped
|
Type
|
TEMPERATURE
|
Details
|
the argon flow was increased
|
Type
|
CUSTOM
|
Details
|
the reaction vessel was then immersed in an oil bath
|
Type
|
CUSTOM
|
Details
|
An aliquout was removed
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
WASH
|
Details
|
washed with water 3 times
|
Type
|
WASH
|
Details
|
The organic phase was again washed with 1N HCl (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The collected organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give an oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash Chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |